

Application Notes and Protocols for Preclinical Evaluation of Radium-223

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Radium-223 dichloride (Radium-223) is an alpha-emitting radiopharmaceutical that mimics calcium and selectively targets areas of high bone turnover, such as bone metastases.[1][2][3] Its high linear energy transfer and short-range alpha particles induce potent, localized cytotoxicity by causing double-stranded DNA breaks in target cells, while minimizing damage to surrounding healthy tissue.[1][4] Preclinical animal models are indispensable for elucidating the therapeutic effects, mechanism of action, and potential combination therapies for Radium-223. These application notes provide a detailed overview of established animal models and protocols for studying the therapeutic efficacy of Radium-223.

Animal Models for Radium-223 Research

The selection of an appropriate animal model is critical for investigating the therapeutic effects of Radium-223. The most commonly utilized models are xenografts, where human cancer cells are implanted into immunodeficient mice, and syngeneic models, which use immunocompetent mice implanted with cancer cells from the same genetic background.

Xenograft Models:

Prostate Cancer:



- LNCaP Cells: These cells form osteoblastic/mixed lesions and are valuable for studying the impact of Radium-223 on tumor-induced bone formation.
- LuCaP 58 Patient-Derived Xenograft (PDX): This model also develops osteoblastic lesions and represents a clinically relevant model for castration-resistant prostate cancer (CRPC).
- PC3 Cells: In contrast to LNCaP, PC3 cells typically form osteolytic lesions, allowing for the investigation of Radium-223's effects on bone resorption.

Breast Cancer:

 MDA-MB-231(SA) Cells: This cell line is used to establish osteolytic bone metastases, providing a model to study Radium-223's efficacy in a different solid tumor context.

Syngeneic Models:

- Bladder Cancer:
 - MBT-2 Cells: This murine bladder cancer cell line is used in immunocompetent
 C3H/HeNHsd mice to study the effects of Radium-223 on osteolytic bone lesions and to evaluate its potential immunomodulatory effects.
- Prostate Cancer:
 - PtenSmad4-null and TRAMP-C1 grafts: These models in syngeneic immunocompetent mice are used to investigate the immunomodulatory effects of Radium-223 and its combination with immune checkpoint inhibitors.

Quantitative Data Summary

The following tables summarize key quantitative data from preclinical studies evaluating the therapeutic effects of Radium-223 in various animal models.

Table 1: Therapeutic Efficacy of Radium-223 in Prostate Cancer Xenograft Models



Animal Model	Cell Line	Radium-223 Dose	Key Findings	Reference
Mouse	LNCaP	300 kBq/kg (twice, 4-week interval)	- Lower serum PSA levels (p=0.02771)- Reduced tumor area (p=0.00928)- Decreased bone volume (17% reduction, p=0.00450)	
Mouse	LuCaP 58	300 kBq/kg (twice, 4-week interval)	- Lower serum PSA levels (p=0.00191)- Decreased bone volume (28% reduction, p<0.001)	
Mouse	PC3	300 kBq/kg	- Reduced bone metastases by 60.9%-87.4% compared to placebo	

Table 2: Combination Therapy with Radium-223 in Prostate Cancer Xenograft Models



Animal Model	Cell Line	Combinatio n Agent	Radium-223 Dose	Key Findings	Reference
Mouse	PC3	ATM inhibitor (AZD0156 or AZD1390)	300 kBq/kg	- Further reduced bone metastasis by 94.1% and 88.7%, respectively	
Mouse	LNCaP	177Lu- PSMA-617	330 kBq/kg	- Lower serum PSA (63.9% vs 631% for vehicle, p=0.026)- Decreased tumor- induced abnormal bone area (p<0.001)	

Table 3: Biodistribution of Radium-223 in Mice



Mouse Strain	Time Point	Organ	% Injected Activity per Gram (Mean ± SD)	Reference
C57BI/6	24 hours	Bone	>30%	_
C57BI/6	24 hours	Kidney	2.33% ± 0.36%	_
C57BI/6	24 hours	Intestines	5.73% ± 2.04%	
C57BI/6	24 hours	Spleen	10.5% ± 5.9%	_
C57BI/6	1 hour	Bone (Fibula & Tibia)	High accumulation	_
C57BI/6	24 hours	Bone (Fibula & Tibia)	Sustained high accumulation	_

Experimental Protocols

Protocol 1: Evaluation of Radium-223 Efficacy in a Prostate Cancer Xenograft Model

- 1. Cell Culture and Animal Model:
- Culture LNCaP or LuCaP 58 human prostate cancer cells in appropriate media.
- Utilize male immunodeficient mice (e.g., nude mice).
- All animal procedures must be approved by the institutional animal care and use committee.
- 2. Tumor Inoculation:
- Anesthetize mice.
- Inject cancer cells (e.g., 1 x 10⁵ cells in 20 μL) intratibially.
- 3. Randomization and Treatment:
- Monitor tumor growth via serum PSA levels and/or radiography.
- Randomize mice into treatment and vehicle control groups based on tumor burden.



- Administer Radium-223 (e.g., 300 kBq/kg) or vehicle intravenously (i.v.). A typical regimen is two doses with a 4-week interval.
- 4. Efficacy Assessment:
- · Measure serum PSA levels biweekly.
- Perform radiography biweekly to assess tumor-induced bone lesions.
- At the end of the study, sacrifice the mice and collect tibiae for further analysis.
- 5. Ex Vivo Analysis:
- Micro-CT: Analyze bone volume, bone surface area, and bone surface density.
- Histology: Perform histological analysis to determine tumor area.
- Autoradiography: On undecalcified sections, perform autoradiography to visualize Radium-223 deposition.
- Immunohistochemistry: Stain for γ-H2AX to detect DNA double-strand breaks in tumor cells, osteoblasts, and osteoclasts.

Protocol 2: Biodistribution of Radium-223

- 1. Animal Model:
- Use skeletally mature mice (e.g., C57Bl/6 or CD-1).
- 2. Radium-223 Administration:
- Administer a single intravenous injection of Radium-223 (e.g., 3.7 kBq).
- 3. Sample Collection:
- At various time points (e.g., 1, 4, and 24 hours) post-injection, euthanize mice.
- Collect blood and dissect organs of interest (e.g., bone, kidney, intestines, spleen).
- 4. Radioactivity Measurement:
- Weigh the collected tissues.
- Measure the radioactivity in each sample using a gamma counter.
- Calculate the percentage of injected activity per gram of tissue (%IA/g).



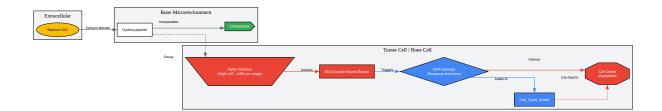




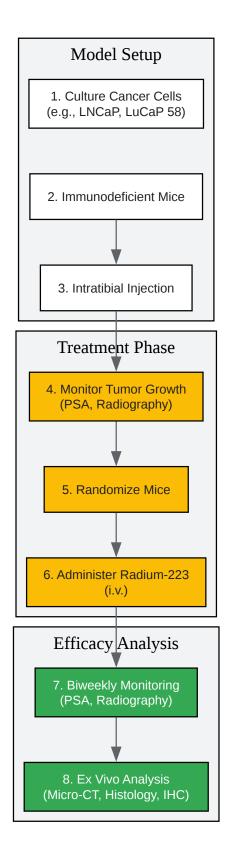
- 5. Whole-Body Autoradiography:
- For qualitative assessment, freeze mice post-injection and prepare whole-body cryosections.
- Expose sections to a phosphor screen and image to visualize the distribution of Radium-223.

Visualizations Signaling Pathway

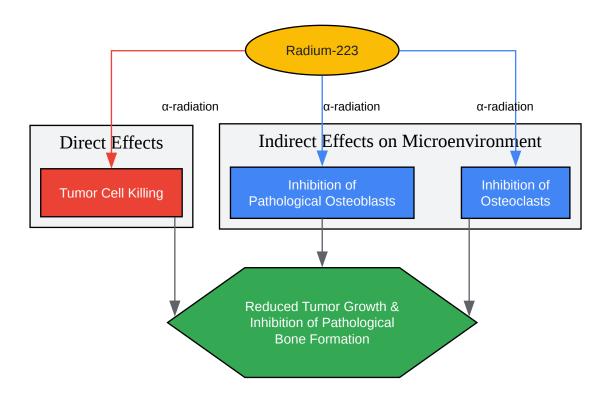












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